molecular formula C14H15BrN2O3 B2758324 methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate CAS No. 1797285-71-2

methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate

Cat. No.: B2758324
CAS No.: 1797285-71-2
M. Wt: 339.189
InChI Key: LTJRMIMFPAABEC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate is an organic compound with the molecular formula C14H15BrN2O3 and a molecular weight of 339.19 g/mol. This compound features a brominated aromatic ring, a cyanomethyl group, and an ester functionality, making it a versatile molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate typically involves multiple steps:

    Bromination of 2-methylphenyl: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.

    Formation of N-(cyanomethyl)acetamide: This intermediate is then reacted with cyanomethyl acetate under basic conditions to form N-(cyanomethyl)acetamide.

    Coupling Reaction: The final step involves coupling the brominated aromatic compound with the N-(cyanomethyl)acetamide derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and coupling reactions, ensuring high yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: 4-bromo-2-methylbenzoic acid.

    Reduction: Methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]ethanol.

    Substitution: 4-azido-2-methylphenyl derivatives or 4-thio-2-methylphenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate is used as an intermediate for the synthesis of more complex molecules. Its brominated aromatic ring allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound can be used in the design of bioactive molecules, particularly those targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile building block.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The brominated aromatic ring and ester functionality can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(4-chloro-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-[2-(4-fluoro-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate: Contains a fluorine atom instead of bromine.

    Methyl 2-[2-(4-iodo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate: Features an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can significantly influence the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

methyl 2-[[2-(4-bromo-2-methylphenyl)acetyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-10-7-12(15)4-3-11(10)8-13(18)17(6-5-16)9-14(19)20-2/h3-4,7H,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJRMIMFPAABEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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